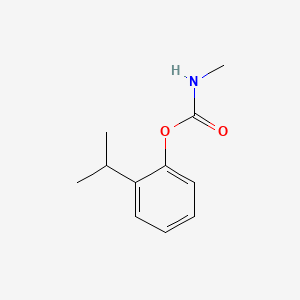

4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Übersicht

Beschreibung

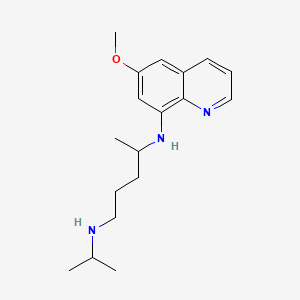

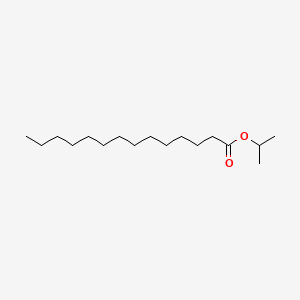

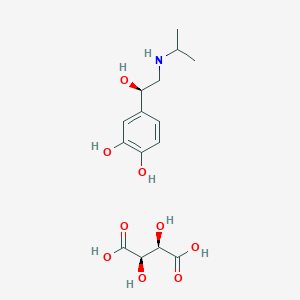

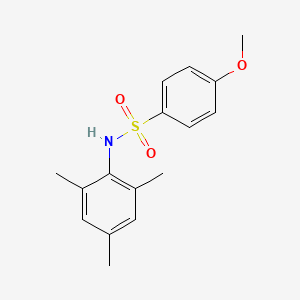

4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide is a chemical compound with the linear formula C16H19NO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H19NO3S . The molecular weight is 305.399 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 438.1±55.0 °C and a predicted density of 1.214±0.06 g/cm3 . It is a powder that is white to beige in color . It is stable for 2 years from the date of purchase as supplied .Wissenschaftliche Forschungsanwendungen

Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonist

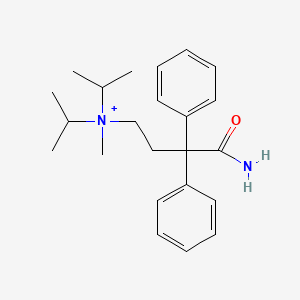

GSK137647A is a selective agonist of the free fatty acid receptor 4 (FFA4/GPR120) . This receptor is a G protein-coupled receptor expressed in the intestine, adipocytes, and pro-inflammatory macrophages . It is activated by long-chain free fatty acids .

Regulation of Obesity-Induced Metaflammation

FFA4, the receptor that GSK137647A targets, plays a significant role in drug discovery because it regulates obesity-induced metaflammation . This makes GSK137647A a potential therapeutic agent for obesity-related inflammation.

Regulation of GLP-1 Secretion

FFA4 also regulates the secretion of glucagon-like peptide-1 (GLP-1) . GLP-1 is an incretin hormone that stimulates insulin secretion. Therefore, GSK137647A could be used in the treatment of conditions like diabetes that involve insulin regulation .

Potential Role in Drug Development

GSK137647A has been developed as the first non-carboxylic FFA4 agonist . It has 50-fold higher selectivity for FFA4 over FFA1 and preserved activity across species . This makes it a promising candidate for drug development.

Stimulation of Insulin Secretion

Like the natural GPR120 ligand linoleic acid, GSK137647A dose-dependently stimulates insulin secretion by mouse insulinoma MIN6 cells under high glucose conditions . This suggests a potential role for GSK137647A in the treatment of diabetes.

Modest Stimulation of GLP-1 Production

GSK137647A also modestly stimulates the production of glucagon-like peptide-1 in taste bud cells and human intestinal NCI-H716 cells . This further supports its potential use in the treatment of diabetes and other metabolic disorders.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280a), and IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340) .

Wirkmechanismus

Target of Action

GSK137647A is a potent, selective free fatty acid receptor 4 (FFA4) agonist . FFA4, also known as GPR120, is a G-protein coupled receptor that is involved in mediating the effects of long-chain fatty acids .

Mode of Action

GSK137647A interacts with its target, FFA4, to induce a series of downstream effects. It has pEC50 values of 6.3, 6.2, and 6.1 for human, mouse, and rat FFA4, respectively . This indicates that GSK137647A has a high affinity for the FFA4 receptor across these species.

Biochemical Pathways

Upon binding to the FFA4 receptor, GSK137647A influences several biochemical pathways. It induces insulin secretion and inhibits epithelial ion transport . These actions are related to the regulation of glucose homeostasis and the anti-inflammatory response .

Result of Action

GSK137647A has been shown to have significant effects on cell differentiation. Specifically, it increases the mineralization of bone mesenchymal stem cells (BMSCs) differentiated osteoblasts and elevates the alkaline phosphatase (ALP) activity in a time-dependent manner . Moreover, GSK137647A decreases the adipogenic differentiation of BMSCs .

Eigenschaften

IUPAC Name |

4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUAFMNPXPXOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.